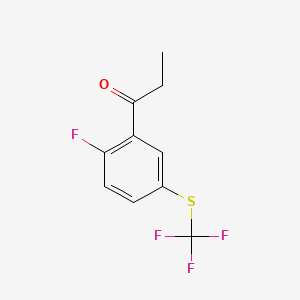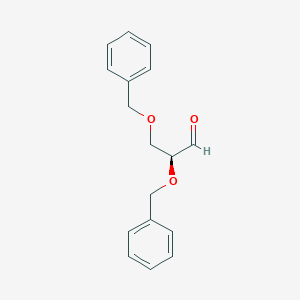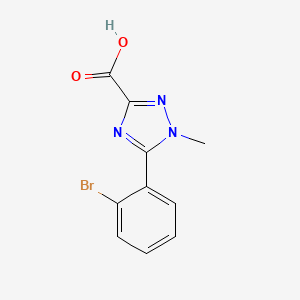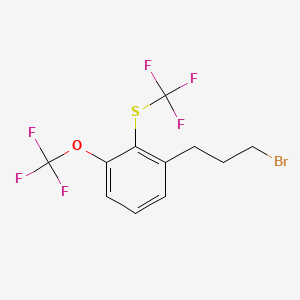
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is an organic compound that features a benzene ring substituted with bromopropyl, trifluoromethoxy, and trifluoromethylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Trifluoromethoxylation: The trifluoromethoxy group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Trifluoromethylthiolation: The trifluoromethylthio group is added using a reagent like trifluoromethylthiolating agent (CF3SCl) under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The benzene ring can participate in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium cyanide (KCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The bromopropyl group can act as an electrophile, reacting with nucleophiles in biological systems. The trifluoromethoxy and trifluoromethylthio groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopropyl)-3-methoxy-2-methylthio-benzene: Similar structure but with methoxy and methylthio groups instead of trifluoromethoxy and trifluoromethylthio groups.
1-(3-Chloropropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene: Similar structure but with a chloropropyl group instead of a bromopropyl group.
Uniqueness
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylthio)benzene is unique due to the presence of both trifluoromethoxy and trifluoromethylthio groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and selectivity in various chemical and biological processes.
Propiedades
Fórmula molecular |
C11H9BrF6OS |
|---|---|
Peso molecular |
383.15 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-3-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H9BrF6OS/c12-6-2-4-7-3-1-5-8(19-10(13,14)15)9(7)20-11(16,17)18/h1,3,5H,2,4,6H2 |
Clave InChI |
ACFDZBSMGZNNAY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)SC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





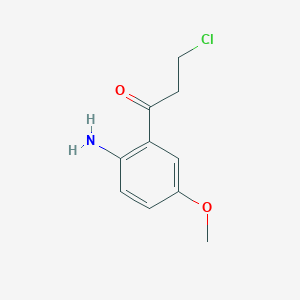

![1H-Benzimidazole, 2-[5-chloro-2-[(2-chlorophenyl)methoxy]phenyl]-](/img/structure/B14056341.png)
